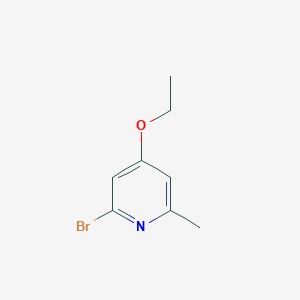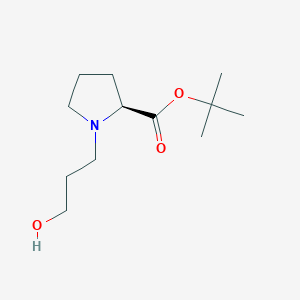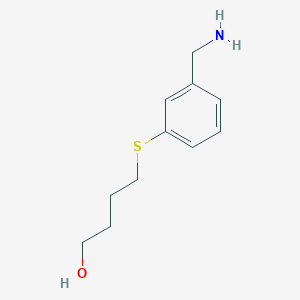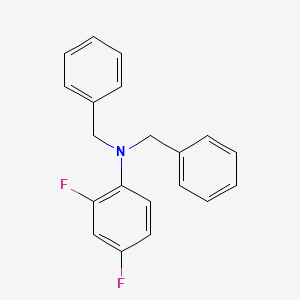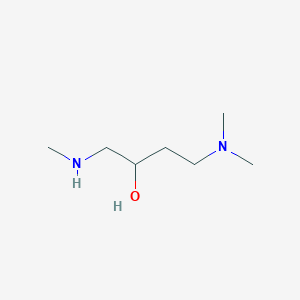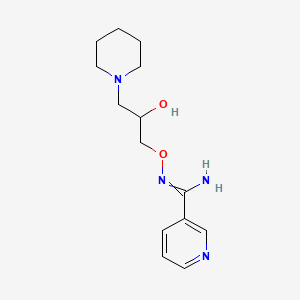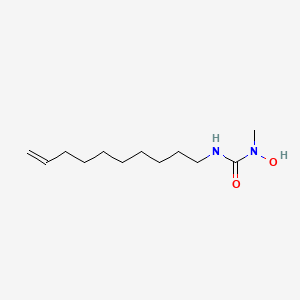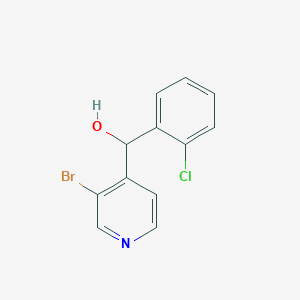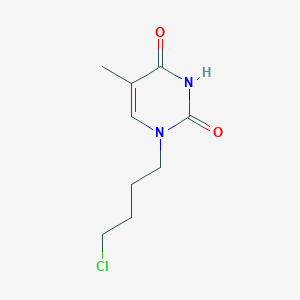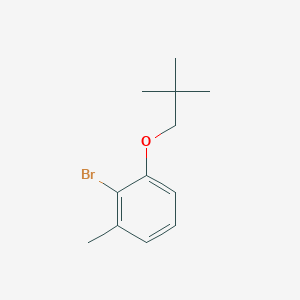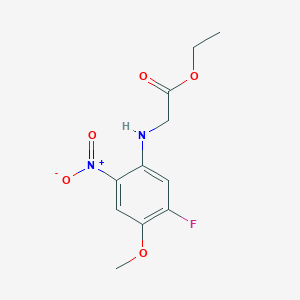
Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate: is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate typically involves multiple steps. One common method starts with the nitration of 5-fluoro-4-methoxyaniline to introduce the nitro group. This is followed by the protection of the amino group and subsequent coupling with glycine ethyl ester under appropriate conditions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products:
Reduction: N-(5-fluoro-4-methoxy-2-aminophenyl)glycine ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate can be explored for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique functional groups.
Mécanisme D'action
The mechanism of action of Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate is not well-documented. its functional groups suggest that it could interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions could influence biological pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
- N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness: Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate is unique due to the presence of both the glycine ethyl ester and the nitro group, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development.
Propriétés
Formule moléculaire |
C11H13FN2O5 |
|---|---|
Poids moléculaire |
272.23 g/mol |
Nom IUPAC |
ethyl 2-(5-fluoro-4-methoxy-2-nitroanilino)acetate |
InChI |
InChI=1S/C11H13FN2O5/c1-3-19-11(15)6-13-8-4-7(12)10(18-2)5-9(8)14(16)17/h4-5,13H,3,6H2,1-2H3 |
Clé InChI |
PNFOFDMETQILCD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=CC(=C(C=C1[N+](=O)[O-])OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


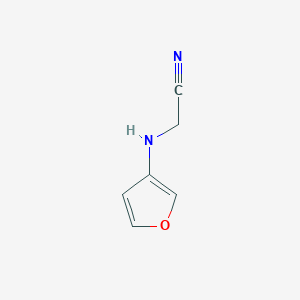
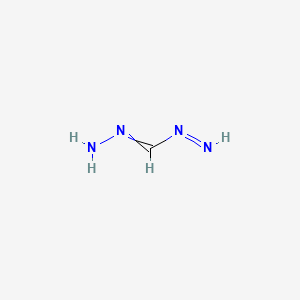
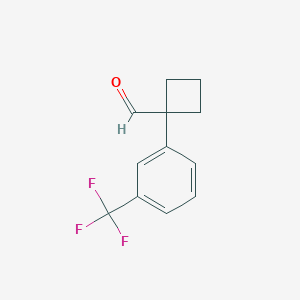
![4-[(cyclopropylmethyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B8436880.png)
